

Application Notes and Protocols for SK-3-91 in K562 Cells

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Compound of Interest		
Compound Name:	SK-3-91	
Cat. No.:	B10823903	Get Quote

Introduction

SK-3-91 is a potent, PROTAC (Proteolysis Targeting Chimera)-type multi-kinase degrader. It functions by inducing the degradation of over 125 kinases through the ubiquitin-proteasome pathway.[1] One of its key targets is the N6-methyladenosine (m6A) RNA-binding protein YTHDF2.[1] In the context of cancer biology, the degradation of such proteins can disrupt critical signaling pathways that drive cell proliferation and survival. These application notes provide detailed protocols for assessing the anti-proliferative effects of **SK-3-91** on the K562 human chronic myelogenous leukemia (CML) cell line, a widely used model for studying leukemia.

Data Presentation

The following table summarizes the quantitative data regarding the inhibitory activity of **SK-3-91** on K562 cell proliferation.

Cell Line	Treatment	Incubation Time (hours)	Inhibition of Proliferation (%)
K562	400 nM SK-3-91	72	88.2

Signaling Pathway

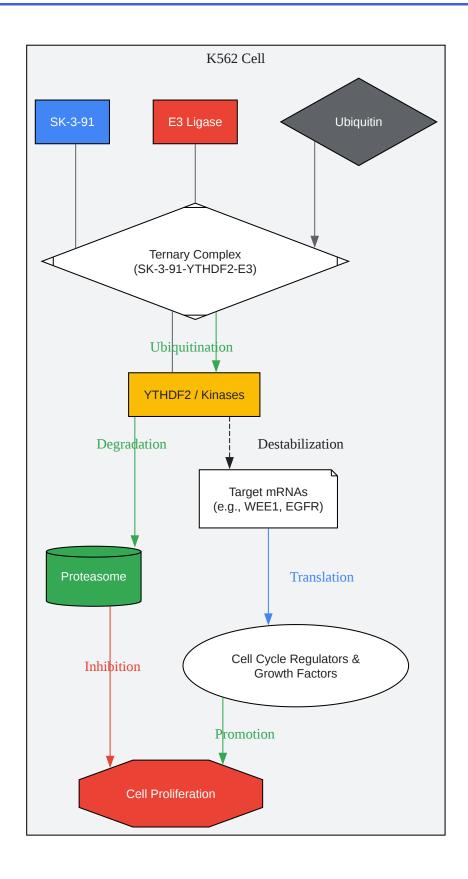


Methodological & Application

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SK-3-91 is a PROTAC that recruits an E3 ubiquitin ligase to a target protein (a kinase or YTHDF2), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of YTHDF2, an m6A reader protein, can lead to an increase in the stability of target mRNAs that it would normally mark for degradation. In some cancer cells, YTHDF2 has been shown to act as a tumor suppressor by destabilizing the mRNA of growth-promoting proteins like EGFR.[2] In other contexts, YTHDF2 depletion can delay mitotic entry by causing an overaccumulation of cell cycle inhibitors like WEE1.[3] Therefore, the degradation of YTHDF2 by **SK-3-91** is hypothesized to inhibit K562 cell proliferation by disrupting the normal regulation of the cell cycle and potentially impacting the expression of key growth-related proteins.





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Caption: Mechanism of **SK-3-91**-induced protein degradation and inhibition of cell proliferation.



Experimental Protocols K562 Cell Culture

- Culture Medium: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Cell Maintenance: Culture K562 cells in suspension in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
- Passaging: Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Passage the cells every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed culture medium.
- Viability Check: Before each experiment, assess cell viability using the Trypan Blue exclusion method. Ensure cell viability is greater than 95%.

Preparation of SK-3-91 Stock Solution

- Materials: **SK-3-91** powder, Dimethyl sulfoxide (DMSO).
- Protocol:
 - Prepare a high-concentration stock solution of SK-3-91 (e.g., 10 mM) in sterile DMSO.
 - Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C, protected from light.[1]

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.







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